

An In-Depth Technical Guide to Metiazinic Acid (CAS Number: 13993-65-2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid (CAS: 13993-65-2) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] Structurally, it is a phenothiazine with a methyl group at the nitrogen atom and a carboxymethyl group at the C-2 position.[1][3] It has been used for its anti-inflammatory and analgesic properties in the management of rheumatic diseases. This guide provides a comprehensive overview of the available technical information on **Metiazinic acid**, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Metiazinic acid** is presented in Table 1.



| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 13993-65-2 | [1] |
| Molecular Formula | C ₁₅ H ₁₃ NO ₂ S | |
| Molecular Weight | 271.33 g/mol | |
| IUPAC Name | 2-(10-methylphenothiazin-2- yl)acetic acid | |
| Synonyms | 10-Methyl-2- phenothiazinylacetic acid, Soripal, Roimal | |
| Appearance | Solid | |
| Melting Point | 146 °C | _ |
| Boiling Point | 482.6 °C (Predicted) | _ |
| рКа | 4.12 (Predicted) | _ |
| LogP | 3.4 | _ |

Synthesis

Metiazinic acid is synthesized from 2-acetyl-10-methylphenothiazine via the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl alkyl ketone to a terminal carboxylic acid.

Synthesis Pathway



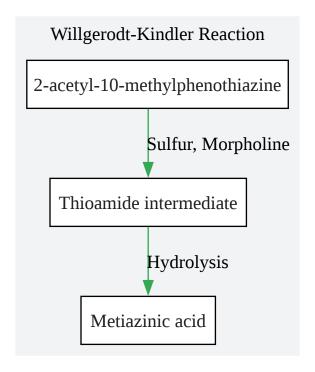


Figure 1: Synthesis of Metiazinic acid.

Experimental Protocol: Willgerodt-Kindler Reaction for Metiazinic Acid

A detailed, step-by-step experimental protocol for the synthesis of **Metiazinic acid** is not readily available in the public domain. However, a general procedure for the Willgerodt-Kindler reaction of related phenothiazine derivatives can be described as follows. Note: This is a generalized protocol and would require optimization for the specific synthesis of **Metiazinic acid**.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-10-methylphenothiazine, elemental sulfur, and an amine such as morpholine.
- Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time would need to be determined empirically.
- Formation of Thioamide: During the reflux, the acetyl group migrates to the terminal position and is converted into a thioamide intermediate.



- Hydrolysis: After the initial reaction is complete, the reaction mixture is cooled. The thioamide
 intermediate is then hydrolyzed to the corresponding carboxylic acid, Metiazinic acid. This is
 typically achieved by adding a strong acid or base and heating the mixture.
- Workup and Purification: The crude Metiazinic acid is then isolated and purified. This may
 involve extraction, crystallization, and/or column chromatography to obtain the final product
 of high purity.

Mechanism of Action: Anti-inflammatory Effects

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of **Metiazinic acid** is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and Inhibition by Metiazinic Acid



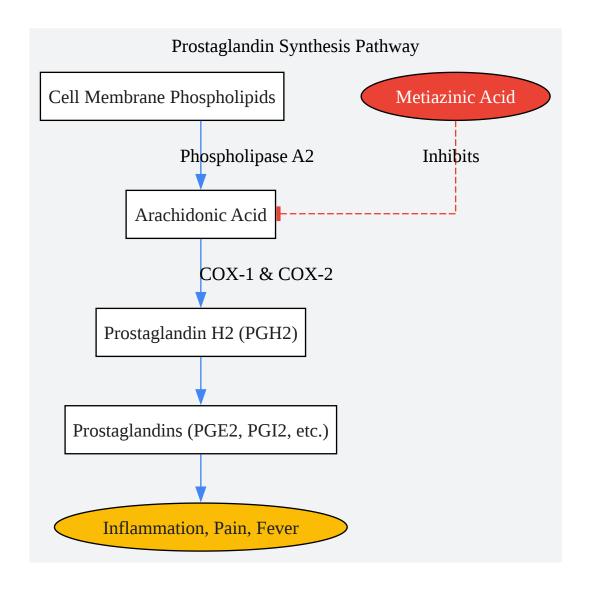


Figure 2: Inhibition of Prostaglandin Synthesis.

By inhibiting COX-1 and COX-2, **Metiazinic acid** reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Quantitative Data on COX Inhibition: Specific IC₅₀ values for the inhibition of COX-1 and COX-2 by **Metiazinic acid** are not available in the reviewed literature. This data is crucial for determining the selectivity of the drug and predicting its potential side-effect profile, particularly concerning gastrointestinal and cardiovascular risks.

Other Potential Mechanisms



The effects of **Metiazinic acid** on other inflammatory pathways have not been extensively studied in publicly available literature.

- NF-κB Signaling Pathway: There is no specific information available on whether **Metiazinic** acid directly inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
- Lipoxygenase (LOX) Pathway: Similarly, data on the inhibitory activity of **Metiazinic acid** against lipoxygenase enzymes, which are involved in the production of pro-inflammatory leukotrienes, is not available.
- Cytokine Production: The effect of **Metiazinic acid** on the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has not been reported in the available literature.

Pharmacokinetics

A study in rats and rabbits provides some insight into the pharmacokinetic profile of **Metiazinic** acid.



| Parameter | Species | Value | Reference |
|--------------------------------------|------------------|---|-----------|
| Tmax (Time to maximum concentration) | Rats and Rabbits | 3 hours (oral) | |
| Cmax (Maximum plasma concentration) | Rats | Data not available | |
| AUC (Area under the curve) | Rats | Data not available | - |
| Metabolism | Rats and Rabbits | Major metabolites are Metiazinic acid S- oxide and its conjugates. | - |
| Excretion | Rats and Rabbits | Excreted via both urinary and fecal routes. | - |

Metabolic Pathway



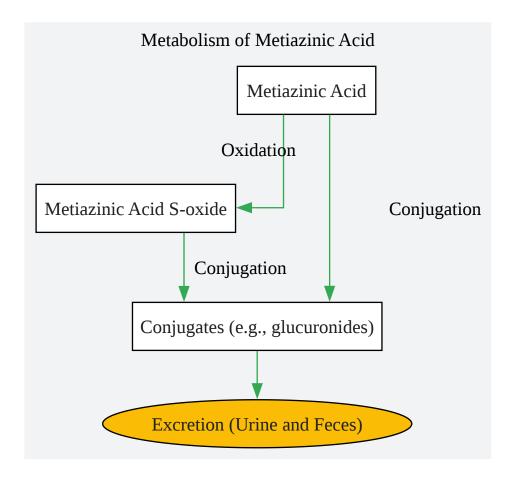


Figure 3: Metabolic fate of Metiazinic acid.

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a widely used and standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of **Metiazinic acid** to reduce acute inflammation in an animal model.

Materials:

Male Wistar rats (150-200 g)



Metiazinic acid

- Carrageenan (1% w/v in sterile saline)
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Plethysmometer

Procedure:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
- Grouping: Divide the animals into groups (e.g., control, vehicle, Metiazinic acid-treated groups at different doses).
- Drug Administration: Administer Metiazinic acid or the vehicle orally or intraperitoneally to the respective groups.
- Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.

Experimental Workflow

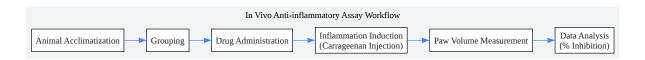




Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

Metiazinic acid is a phenothiazine-based NSAID with established anti-inflammatory properties, primarily acting through the inhibition of prostaglandin synthesis. While its basic chemical and pharmacokinetic profiles are partially characterized, there is a significant lack of detailed quantitative data, particularly regarding its potency against COX isoforms and its effects on other key inflammatory signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, which would be invaluable for drug development professionals and researchers in the field of anti-inflammatory therapeutics. The provided experimental protocols and pathways offer a foundational understanding for future investigations into this compound.

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